molecular formula C10H18O2 B13085759 1-(2-Hydroxyethyl)-2-methylcyclohexane-1-carbaldehyde

1-(2-Hydroxyethyl)-2-methylcyclohexane-1-carbaldehyde

Cat. No.: B13085759
M. Wt: 170.25 g/mol
InChI Key: ZBPXEMOXEOYACW-UHFFFAOYSA-N
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Description

1-(2-Hydroxyethyl)-2-methylcyclohexane-1-carbaldehyde is an organic compound with a cyclohexane ring substituted with a hydroxyethyl group, a methyl group, and an aldehyde group

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2-Hydroxyethyl)-2-methylcyclohexane-1-carbaldehyde can be synthesized through several methods. One common approach involves the reaction of 2-methylcyclohexanone with ethylene oxide in the presence of a base to form 1-(2-hydroxyethyl)-2-methylcyclohexanol. This intermediate can then be oxidized using reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane to yield the desired aldehyde .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. Catalytic oxidation methods using supported metal catalysts can also be employed to achieve large-scale production .

Chemical Reactions Analysis

Types of Reactions

1-(2-Hydroxyethyl)-2-methylcyclohexane-1-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, PCC, Dess-Martin periodinane.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides, and bases like sodium hydroxide or potassium carbonate.

Major Products Formed

Scientific Research Applications

1-(2-Hydroxyethyl)-2-methylcyclohexane-1-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Hydroxyethyl)-2-methylcyclohexane-1-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The hydroxyethyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Hydroxyethyl)-3-methylcyclohexane-1-carbaldehyde
  • 1-(2-Hydroxyethyl)-4-methylcyclohexane-1-carbaldehyde
  • 1-(2-Hydroxyethyl)-2-ethylcyclohexane-1-carbaldehyde

Uniqueness

1-(2-Hydroxyethyl)-2-methylcyclohexane-1-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.

Properties

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

IUPAC Name

1-(2-hydroxyethyl)-2-methylcyclohexane-1-carbaldehyde

InChI

InChI=1S/C10H18O2/c1-9-4-2-3-5-10(9,8-12)6-7-11/h8-9,11H,2-7H2,1H3

InChI Key

ZBPXEMOXEOYACW-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCC1(CCO)C=O

Origin of Product

United States

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